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Compound of Interest

Compound Name: VEGFR-IN-7

Cat. No.: B2899039 Get Quote

Disclaimer: Information on a specific molecule designated "VEGFR-IN-7" is not publicly

available. This guide provides a comprehensive overview of Axitinib, a well-characterized and

potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, as a representative

example for researchers, scientists, and drug development professionals.

Introduction
Axitinib, sold under the brand name Inlyta, is a small molecule tyrosine kinase inhibitor (TKI)

that potently and selectively targets VEGFRs 1, 2, and 3.[1][2] These receptors are critical

mediators of angiogenesis, the physiological process involving the growth of new blood vessels

from pre-existing ones.[3] In the context of oncology, pathological angiogenesis is a hallmark of

cancer, supplying tumors with the necessary nutrients and oxygen to grow and metastasize.[3]

Axitinib's targeted inhibition of the VEGFR signaling pathway makes it a crucial therapeutic

agent in the treatment of various cancers, most notably advanced renal cell carcinoma (RCC).

[1][3]

This technical guide provides a detailed examination of Axitinib's chemical structure,

physicochemical and pharmacological properties, mechanism of action, and relevant

experimental protocols for its characterization.

Chemical Structure and Properties
Axitinib is an indazole derivative with the chemical name N-methyl-2-[[3-[(E)-2-(pyridin-2-

yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide.[1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2899039?utm_src=pdf-interest
https://www.benchchem.com/product/b2899039?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Axitinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585900/
https://www.cancerresearchuk.org/about-cancer/treatment/drugs/axitinib
https://www.cancerresearchuk.org/about-cancer/treatment/drugs/axitinib
https://pubchem.ncbi.nlm.nih.gov/compound/Axitinib
https://www.cancerresearchuk.org/about-cancer/treatment/drugs/axitinib
https://pubchem.ncbi.nlm.nih.gov/compound/Axitinib
https://www.researchgate.net/figure/Chemical-structure-of-axitinib-Axitinib-has-the-chemical-name_fig2_271329753
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2899039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure
Axitinib Chemical Structure

Figure 1: Chemical structure of Axitinib.

Physicochemical Properties
A summary of Axitinib's key physicochemical properties is presented in the table below for easy

reference.
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Property Value Reference

Molecular Formula C₂₂H₁₈N₄OS [5][6]

Molecular Weight 386.47 g/mol [5][6]

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-

yl)ethenyl]-1H-indazol-6-

yl]sulfanyl]benzamide

[1]

SMILES
CNC(=O)c1ccccc1Sc2ccc3c(c

2)c(nn3)/C=C/c4ccccn4

CAS Number 319460-85-0 [1]

Appearance White to light-yellow powder [7]

pKa 4.8 [7][8]

LogP 3.5 [8]

Solubility

Soluble in DMSO (up to 30

mg/ml). In aqueous media (pH

1.1 to 7.8), solubility is in

excess of 0.2 μg/mL.

[7][9]

Melting Point
Not explicitly available in the

provided search results.

Hydrogen Bond Donors 2 [10]

Hydrogen Bond Acceptors 4 [10]

Rotatable Bonds 6 [10]

Pharmacological Properties and Mechanism of
Action
Axitinib is a potent inhibitor of VEGFRs, with sub-nanomolar half-maximal inhibitory

concentrations (IC₅₀).[2] It also shows activity against other tyrosine kinases such as platelet-

derived growth factor receptor (PDGFR) and c-KIT.[11]
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Pharmacodynamics
The primary mechanism of action of Axitinib is the inhibition of VEGFR-mediated signaling

pathways.[12] By binding to the ATP-binding pocket of the VEGFR tyrosine kinase domain,

Axitinib prevents receptor autophosphorylation and subsequent activation of downstream

signaling cascades.[12][13] This blockade of VEGFR signaling leads to the inhibition of

endothelial cell proliferation, migration, and survival, ultimately resulting in the suppression of

angiogenesis and tumor growth.[13][14]

Pharmacokinetics
Axitinib is orally bioavailable and is primarily metabolized in the liver by cytochrome P450

3A4/5 (CYP3A4/5).[10][15] Its plasma half-life is relatively short, ranging from 2.5 to 6.1 hours.

[15]

Pharmacokinetic
Parameter

Value Reference

Bioavailability 58% [10][15]

Time to Peak Plasma

Concentration (Tmax)
2.5 - 4.1 hours [16]

Plasma Protein Binding >99% (primarily to albumin) [10][16]

Volume of Distribution (Vd) 160 L [5]

Metabolism

Primarily hepatic via

CYP3A4/5; minor contributions

from CYP1A2, CYP2C19, and

UGT1A1

[10][15]

Elimination

Primarily in feces (41% as

unchanged drug and

metabolites); 23% in urine

(mostly as metabolites)

[10]

Half-life (t₁/₂) 2.5 - 6.1 hours [15][16]
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Signaling Pathways
Axitinib's therapeutic effects are a direct consequence of its ability to disrupt key signaling

pathways that drive angiogenesis and tumor progression. The primary pathway inhibited is the

VEGFR signaling cascade.
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Start

Prepare Axitinib Serial Dilutions,
Kinase, Substrate, and ATP Solutions

Add Axitinib/DMSO to 96-well Plate

Add Kinase and Substrate Mixture

Add ATP to Start Reaction

Incubate at 30°C for 60 min

Stop Reaction and Add Detection Reagent

Measure Luminescence/Fluorescence

Calculate IC₅₀

End

 

Start

Seed Cancer Cells in 96-well Plate

Allow Cells to Adhere Overnight

Treat Cells with Serial Dilutions of Axitinib

Incubate for 72-96 hours

Add MTT Reagent

Incubate for 3-4 hours

Add Solubilization Solution (e.g., DMSO)

Read Absorbance at 570 nm

Calculate Cell Viability (%) and IC₅₀

End
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Start

Subcutaneously Implant Human
Tumor Cells into Immunocompromised Mice

Monitor Tumor Growth

Randomize Mice into Treatment
and Vehicle Control Groups

Administer Axitinib (Oral Gavage)
or Vehicle Daily

Measure Tumor Volume Regularly Monitor Body Weight and General Health

Continue until Predefined Endpoint
(e.g., tumor size, study duration)

Analyze Tumor Growth Inhibition
and other relevant parameters

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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